Spectroscopic Profile of 2-Acetyl-4-chlorothiophene: A Technical Guide
Spectroscopic Profile of 2-Acetyl-4-chlorothiophene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2-Acetyl-4-chlorothiophene, a key intermediate in pharmaceutical synthesis. The document presents a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with standardized experimental protocols for data acquisition.
Spectroscopic Data Summary
The following tables summarize the key quantitative spectroscopic data for 2-Acetyl-4-chlorothiophene, facilitating easy reference and comparison.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 7.9 | Singlet | 1H | Thiophene (B33073) ring proton (H5) |
| ~7.5 - 7.6 | Singlet | 1H | Thiophene ring proton (H3) |
| ~2.5 - 2.6 | Singlet | 3H | Acetyl group protons (-COCH₃) |
Solvent: CDCl₃. Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Table 2: Estimated ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~190 | Carbonyl carbon (C=O) |
| ~145 | Thiophene ring carbon (C2) |
| ~135 | Thiophene ring carbon (C4) |
| ~132 | Thiophene ring carbon (C5) |
| ~128 | Thiophene ring carbon (C3) |
| ~26 | Acetyl methyl carbon (-CH₃) |
Note: These are estimated values based on typical chemical shifts for substituted thiophenes and aromatic ketones. Experimental values may vary.
Table 3: Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1660 - 1680 | Strong | C=O (carbonyl) stretch of an aromatic ketone |
| ~3100 | Medium | C-H stretch of the thiophene ring |
| ~1500 - 1400 | Medium-Strong | C=C stretching vibrations in the aromatic ring |
| ~1250 | Strong | C-C stretch |
| ~800 - 600 | Strong | C-Cl stretch |
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity | Assignment |
| 160/162 | ~3:1 | Molecular ion peak [M]⁺ and [M+2]⁺ due to ³⁵Cl and ³⁷Cl isotopes |
| 145/147 | Variable | [M - CH₃]⁺ |
| 117/119 | Variable | [M - COCH₃]⁺ |
| 43 | Often base peak | [CH₃CO]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.
¹H and ¹³C NMR Spectroscopy
Objective: To determine the chemical structure and connectivity of 2-Acetyl-4-chlorothiophene.
Methodology:
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Sample Preparation: Dissolve approximately 5-10 mg of 2-Acetyl-4-chlorothiophene in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Instrument Setup:
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Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
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Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
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Shim the magnetic field to achieve high homogeneity.
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¹H NMR Data Acquisition:
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Acquire the spectrum using a standard single-pulse experiment.
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Set the spectral width to cover the range of -2 to 12 ppm.
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Use a pulse angle of 30-45 degrees.
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Set the relaxation delay to 1-2 seconds.
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Acquire a sufficient number of scans (typically 16-64) to obtain a good signal-to-noise ratio.
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¹³C NMR Data Acquisition:
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Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).
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Set the spectral width to cover the range of 0 to 220 ppm.
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Use a pulse angle of 45 degrees.
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Set the relaxation delay to 2-5 seconds to ensure quantitative data for all carbon types.
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Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
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Data Processing:
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Apply Fourier transformation to the acquired Free Induction Decay (FID).
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Phase the spectrum manually or automatically.
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Apply baseline correction.
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Reference the spectrum to the TMS signal at 0.00 ppm for both ¹H and ¹³C.
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Integrate the signals in the ¹H spectrum to determine the relative proton ratios.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in 2-Acetyl-4-chlorothiophene.
Methodology:
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Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a solvent such as isopropanol (B130326) and allowing it to dry completely.
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Place a small drop of neat 2-Acetyl-4-chlorothiophene liquid directly onto the center of the ATR crystal.
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Instrument Setup:
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Set the spectral range from 4000 to 400 cm⁻¹.
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Select a resolution of 4 cm⁻¹.
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Data Acquisition:
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Collect a background spectrum of the empty, clean ATR crystal.
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Collect the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
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Data Processing:
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Identify and label the major absorption peaks.
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Correlate the peak positions (wavenumbers) to specific functional group vibrations.
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Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2-Acetyl-4-chlorothiophene.
Methodology:
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Sample Introduction: Introduce a dilute solution of 2-Acetyl-4-chlorothiophene in a volatile organic solvent (e.g., methanol (B129727) or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
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Ionization: Utilize a suitable ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation, while Electrospray Ionization (ESI) is common for LC-MS and typically provides the protonated molecular ion.
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Mass Analysis:
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Scan a mass range appropriate for the expected molecular weight (e.g., m/z 40-300).
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The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio.
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Detection: The detector records the abundance of each ion.
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Data Analysis:
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Identify the molecular ion peak ([M]⁺). Look for the characteristic isotopic pattern of chlorine (a ~3:1 ratio for the [M]⁺ and [M+2]⁺ peaks).
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Analyze the major fragment ions and propose fragmentation pathways. Common fragmentations for this molecule include the loss of the acetyl group and cleavage of the thiophene ring.
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Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of an organic compound such as 2-Acetyl-4-chlorothiophene.
Caption: Workflow of Spectroscopic Analysis.
